molecular formula C9H9N3O B11771581 N-Methyl-1H-benzo[d]imidazole-4-carboxamide

N-Methyl-1H-benzo[d]imidazole-4-carboxamide

Cat. No.: B11771581
M. Wt: 175.19 g/mol
InChI Key: KEGWGXMNPKRJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1H-benzo[d]imidazole-4-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1H-benzo[d]imidazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with formic acid to form benzimidazole, followed by N-methylation and subsequent carboxylation at the 4-position. The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization and methylation processes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1H-benzo[d]imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Methyl-1H-benzo[d]imidazole-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-1H-benzo[d]imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups enhances the compound’s reactivity and its ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N-methyl-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C9H9N3O/c1-10-9(13)6-3-2-4-7-8(6)12-5-11-7/h2-5H,1H3,(H,10,13)(H,11,12)

InChI Key

KEGWGXMNPKRJRP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C2C(=CC=C1)NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.